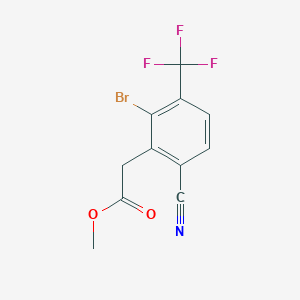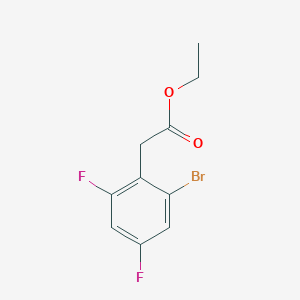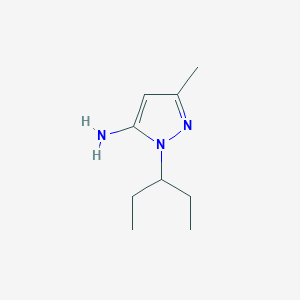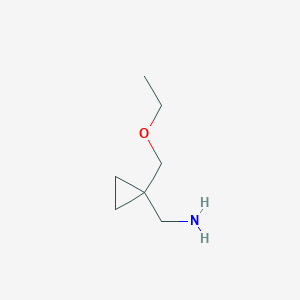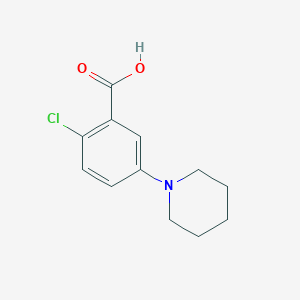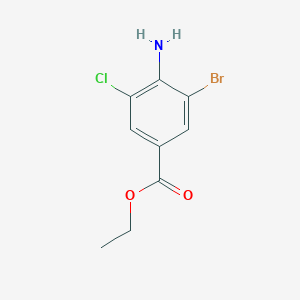![molecular formula C13H12ClNO3S B1486432 2-({[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]methyl}sulfanyl)propanoic acid CAS No. 1094685-51-4](/img/structure/B1486432.png)
2-({[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]methyl}sulfanyl)propanoic acid
説明
“2-({[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]methyl}sulfanyl)propanoic acid” is a chemical compound with the CAS Number 1094685-51-4 . It has a molecular weight of 297.76 and a molecular formula of C13H12ClNO3S .
Molecular Structure Analysis
The molecular structure of this compound includes an oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom . It also contains a chlorophenyl group and a propanoic acid group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 297.76 and a molecular formula of C13H12ClNO3S . Unfortunately, specific information on its density, boiling point, melting point, and flash point is not available .科学的研究の応用
Anticancer Activity
A study on the synthesis and characterization of 4-arylsulfonyl-1,3-oxazoles, including compounds structurally related to 2-({[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]methyl}sulfanyl)propanoic acid, demonstrated notable anticancer activities against several cancer cell lines. Specifically, these compounds showed cytostatic effects in glioblastoma and gliosarcoma, as well as antiproliferative and cytotoxic activities against carcinoma and pleural mesothelioma, respectively. This indicates potential for these compounds as lead compounds for further antitumor studies and the synthesis of new derivatives with enhanced anticancer properties (Zyabrev et al., 2022).
Novel Synthesis Methods
Research on the synthesis of conformationally constrained, masked cysteines involved the creation of 2-alkyl- and 2-arylsulfanyl-1-aminocyclopropanecarboxylic acids. This involved a process starting from 4-sulfanylmethylene-5(4H)-oxazolones, indicating innovative approaches to synthesizing complex sulfur-containing compounds that may include derivatives or structural analogs of 2-({[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]methyl}sulfanyl)propanoic acid. These methods highlight the versatility of oxazolone chemistry in synthesizing biologically relevant molecules (Clerici, Gelmi, & Pocar, 1999).
Antibacterial Activity
The synthesis and evaluation of amino-heterocyclic compounds coupled with an oxime-ether group, including structures related to the compound , demonstrated potential antibacterial activities. These new compounds were tested against both Gram-positive and Gram-negative bacteria, showing promising results that suggest the potential for developing new antibacterial agents based on the oxazole framework (Hu et al., 2006).
Antimicrobial and Anticancer Agents
Another study focused on the synthesis of new 1,3-oxazole clubbed pyridyl-pyrazolines, showing significant antimicrobial and anticancer activities. This research underscores the therapeutic potential of oxazole derivatives in treating infectious diseases and cancer, reinforcing the value of exploring 2-({[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]methyl}sulfanyl)propanoic acid and related compounds for their biologically active properties (Katariya, Vennapu, & Shah, 2021).
特性
IUPAC Name |
2-[[5-(4-chlorophenyl)-1,3-oxazol-2-yl]methylsulfanyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3S/c1-8(13(16)17)19-7-12-15-6-11(18-12)9-2-4-10(14)5-3-9/h2-6,8H,7H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNVKJQDDKBJFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SCC1=NC=C(O1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]methyl}sulfanyl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



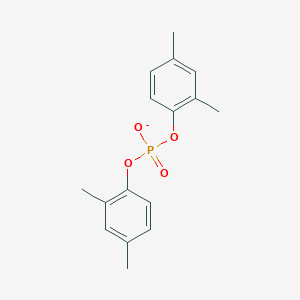
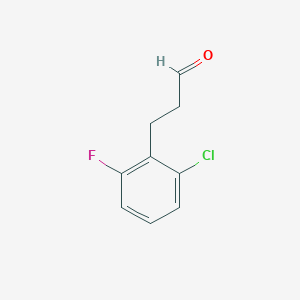
![N-[(2,6-difluorophenyl)methyl]cyclohexanamine](/img/structure/B1486354.png)
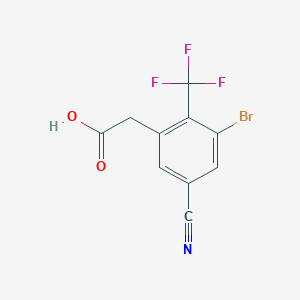
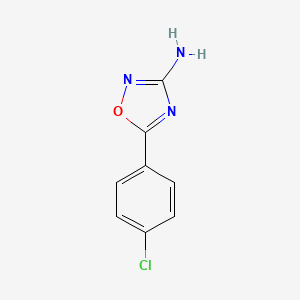
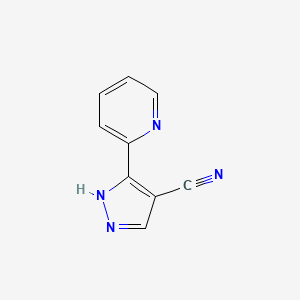
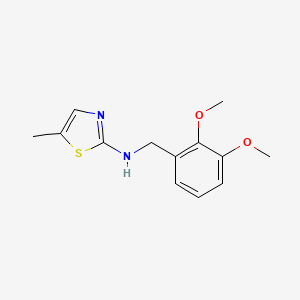
![2-{4-[2-Methyl-3-(trifluoromethyl)phenyl]-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}propanoic acid](/img/structure/B1486364.png)
